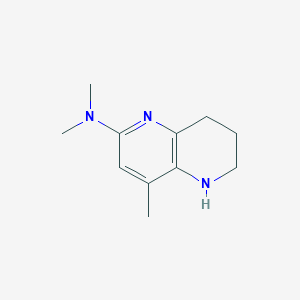![molecular formula C14H15F3N4O3 B1406647 tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate CAS No. 1311278-35-9](/img/structure/B1406647.png)
tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate
Vue d'ensemble
Description
“tert-Butyl [5-(5’-(trifluoromethyl)pyridin-2’-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate” is a chemical compound with the molecular formula C14H15F3N4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)Nc1c(cnc2[nH]ccc12)C(F)(F)F . This indicates that the compound contains a pyridine ring and an oxadiazole ring, both of which are connected to a carbamate group . Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C13H14F3N3O2 and its molecular weight is 301.26 . The InChI string for this compound is1S/C13H14F3N3O2/c1-12(2,3)21-11(20)19-9-7-4-5-17-10(7)18-6-8(9)13(14,15)16/h4-6H,1-3H3,(H2,17,18,19,20) .
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate is related to novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These derivatives, including tert-butyl, are synthesized for potential medical applications, particularly in antitumor activities. The synthesis process often involves incorporating bioactive moieties like pyrazole and pyrazolo[3,4-d]pyrimidine to modify molecular lipophilicity, facilitating transport through cell wall barriers. Some compounds in this category have demonstrated potent in vitro anti-cancer activity against a panel of cell lines (Maftei et al., 2016).
Chemical Synthesis and Characterization
The chemical synthesis of this compound and related compounds involves various methods. For instance, one approach is the comparative study of the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating different outcomes based on the reaction media used (Martins et al., 2012). Additionally, the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from tert-butyl, show the versatility of these compounds in generating analogs with potential therapeutic effects (Maftei et al., 2013).
Photophysical Properties
The impact of substituents in the ligand on the emission wavelength of Cu(I) complexes, including those with tert-butyl and related compounds, is significant in understanding their photophysical properties. These studies provide insight into how electronic effects of various substituents influence the properties of these complexes, which is crucial for their application in fields like photoluminescence (Zhang et al., 2010).
Medicinal Chemistry and Drug Design
The synthesis, characterization, and biological evaluation of tert-butyl derivatives in medicinal chemistry and drug design is an active area of research. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and evaluated for its antibacterial and anthelmintic activities, demonstrating the potential of these compounds in drug discovery (Sanjeevarayappa et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), compounds like this compound play a significant role. The synthesis and application of pyridine- and oxadiazole-containing hole-blocking materials for OLEDs show how these compounds can enhance the performance and efficiency of electronic devices (Wang et al., 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it can be inferred that the compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
The broad range of biological activities associated with similar compounds suggests that the compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
tert-butyl N-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c1-13(2,3)23-12(22)19-7-10-20-11(24-21-10)9-5-4-8(6-18-9)14(15,16)17/h4-6H,7H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPINNSABQWBIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC(=N1)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401109005 | |
| Record name | Carbamic acid, N-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-oxadiazol-3-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311278-35-9 | |
| Record name | Carbamic acid, N-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-oxadiazol-3-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311278-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-oxadiazol-3-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1406566.png)
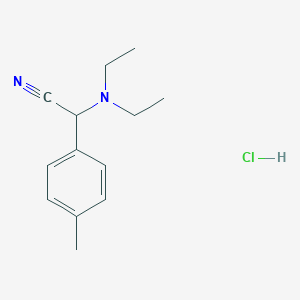
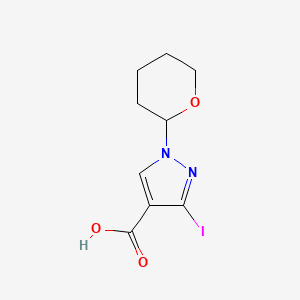
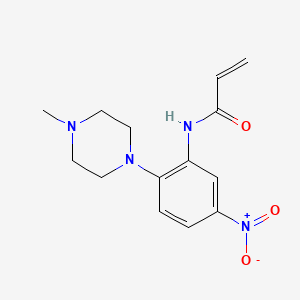
![3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1406577.png)
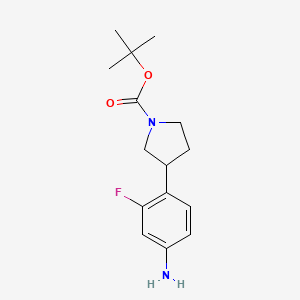

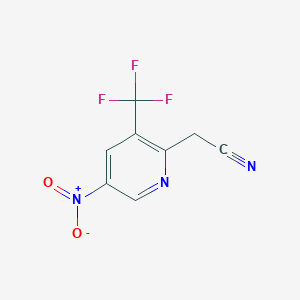
![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1406583.png)

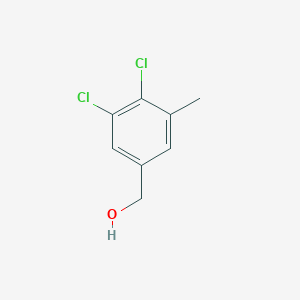
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester](/img/structure/B1406586.png)
